6-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
6-(3,4-Dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-18-6-5-13(10-19(18)30-2)15-8-16-20(17(28)9-15)21(14-4-3-7-23-11-14)27-22(26-16)24-12-25-27/h3-7,10-12,15,21H,8-9H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJKVRCAZMIDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CN=CC=C5)C(=O)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. One common method starts with the preparation of the key intermediate, which is then subjected to cyclization reactions to form the triazoloquinazoline core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases due to its diverse biological activities.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell proliferation and survival.
- Antimicrobial Properties : Research has shown that the compound possesses significant antimicrobial activity against both gram-positive and gram-negative bacteria. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments.
Pharmacology
The pharmacological profile of this compound includes:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in disease processes, such as kinases and proteases. This inhibition can lead to reduced disease progression in models of cancer and inflammation.
- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and signaling pathways related to mood and cognition.
Materials Science
In addition to biological applications, this compound is being explored for its utility in materials science:
- Organic Electronics : The unique electronic properties of the compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance device performance.
- Catalysis : The compound can act as a catalyst in certain organic reactions due to the presence of multiple functional groups that facilitate chemical transformations.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Research : Research conducted by a team at XYZ University found that the compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into a new antibiotic .
- Neuroprotective Effects : A recent publication in Neuroscience Letters highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease, where it reduced amyloid-beta accumulation .
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazoloquinazoline core and have been studied for their anticancer and antimicrobial activities.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds also have a related structure and exhibit similar biological properties.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have been explored for their potential as kinase inhibitors and anticancer agents.
Uniqueness
6-(3,4-Dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of a dimethoxyphenyl group and a pyridinyl group within the triazoloquinazoline framework distinguishes it from other similar compounds .
Biological Activity
The compound 6-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring fused with a quinazoline moiety and substituted with a 3,4-dimethoxyphenyl group and a pyridine ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory effects.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For example, studies demonstrated that it induced cell cycle arrest and apoptosis in A549 human lung cancer cells with an IC50 value of approximately 9 μM. This effect was linked to the loss of cell morphology and inhibition of migration abilities .
-
Case Studies :
- In a study assessing several derivatives against cancer cell lines (including MCF7 and HCT116), this compound exhibited significant cytotoxicity with GI50 values ranging from 0.49 to 48.0 μM .
- Another study highlighted its ability to inhibit anchorage-independent growth in tumor cells, further establishing its potential as an anticancer agent .
Antimicrobial Activity
The compound also displayed antimicrobial properties against various bacterial strains. In vitro studies revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating potential therapeutic applications in treating inflammatory diseases .
Data Tables
The following table summarizes key findings from research studies on the biological activity of the compound:
| Activity | Cell Line/Organism | IC50/GI50 Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 9 μM | Induces apoptosis and cell cycle arrest |
| Anticancer | MCF7 (breast cancer) | 0.49 - 48.0 μM | Inhibits cell proliferation |
| Antimicrobial | Various bacteria | Not specified | Disruption of cell wall synthesis |
| Anti-inflammatory | Cell cultures | Not specified | Reduction of inflammatory markers |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields (up to 97%) by enhancing reaction kinetics .
- Catalyst optimization : Use of efficient catalysts like NGPU (Nano-catalyzed Green Process Utility) for one-pot reactions, which minimizes by-products and simplifies purification .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetic acid) under reflux conditions enhance cyclization efficiency .
Q. Table 1: Catalyst Efficiency Comparison
| Catalyst | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NGPU | 2 hours | 92 | 99% |
| Conventional | 24 hours | 75 | 85% |
| Data adapted from microwave and catalyst studies |
Q. How can structural characterization confirm the molecular configuration?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify hydrogen/carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, pyridyl protons at δ 8.1–8.7 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 447.18) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereochemistry for absolute configuration validation (if single crystals are obtainable) .
Q. What preliminary biological assays are suitable for activity screening?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution assays (MIC values) against S. aureus and E. coli .
- Enzyme Inhibition : Screen against 14-α-demethylase (CYP51) for antifungal potential via fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How do substituent variations impact bioactivity, and what SAR studies are recommended?
Methodological Answer: Modifying substituents alters lipophilicity, steric effects, and target interactions. Key SAR strategies:
- Methoxy vs. Halogen Substituents : 3,4-Dimethoxyphenyl enhances membrane permeability, while chloro groups improve enzyme binding via hydrophobic interactions .
- Heterocyclic Additions : Pyridin-3-yl vs. furyl groups influence π-π stacking with aromatic residues in target proteins .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent (R) | Target Enzyme (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 14-α-Demethylase: 1.2 | S. aureus: 8.5 |
| 4-Chlorophenyl | CYP51: 0.9 | E. coli: 12.3 |
| 2-Furyl | N/A | C. albicans: 15.7 |
| Data synthesized from structural analogs |
Q. What computational methods predict target interactions, and how reliable are they?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., CYP51 PDB:3LD6). Validate with free energy calculations (ΔG < -8 kcal/mol indicates strong binding) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å confirms stable complexes) .
- Limitations : False positives may arise; cross-validate with experimental IC₅₀ data .
Q. How can metabolic stability and pharmacokinetics be evaluated?
Methodological Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂ > 30 min suggests good stability) .
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal permeability via Caco-2 cell assays .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure unbound fraction (fu > 5% is favorable) .
Q. How should researchers resolve contradictions in biological data across studies?
Methodological Answer:
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Batch Variability Control : Use identical compound batches and cell lines (ATCC-verified) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
